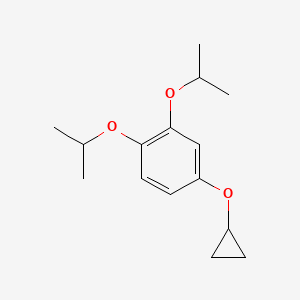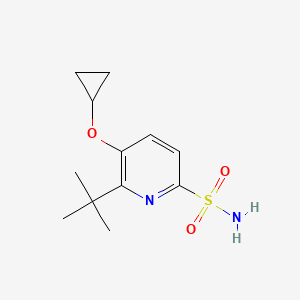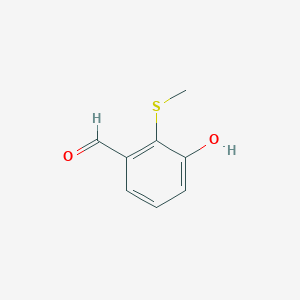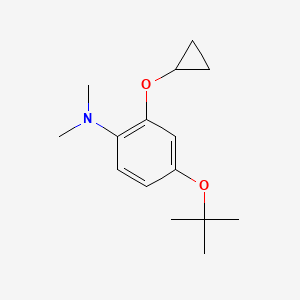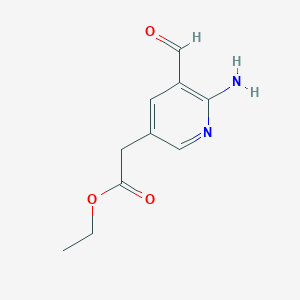
Ethyl (6-amino-5-formylpyridin-3-YL)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (6-amino-5-formylpyridin-3-YL)acetate is a chemical compound with the molecular formula C10H12N2O3 and a molecular weight of 208.21 g/mol . This compound is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (6-amino-5-formylpyridin-3-YL)acetate typically involves the reaction of 6-amino-5-formylpyridine with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl (6-amino-5-formylpyridin-3-YL)acetate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Various electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Ethyl (6-carboxy-5-formylpyridin-3-YL)acetate.
Reduction: Ethyl (6-amino-5-hydroxymethylpyridin-3-YL)acetate.
Substitution: Ethyl (6-substituted-5-formylpyridin-3-YL)acetate, where the substituent depends on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl (6-amino-5-formylpyridin-3-YL)acetate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of Ethyl (6-amino-5-formylpyridin-3-YL)acetate is not well-documented. its derivatives are known to interact with various molecular targets and pathways. For example, pyridine derivatives can inhibit enzymes, modulate receptor activity, and interfere with DNA synthesis . The specific mechanism would depend on the particular derivative and its target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl acetate: A simple ester with the formula C4H8O2, commonly used as a solvent.
Methyl butanoate: An ester with a fruity odor, used in flavorings and fragrances.
Isopentyl acetate: Known for its banana-like odor, used in flavorings and fragrances.
Uniqueness
Ethyl (6-amino-5-formylpyridin-3-YL)acetate is unique due to its specific functional groups, which allow it to participate in a wide range of chemical reactions and make it a valuable intermediate in organic synthesis. Its pyridine ring structure also imparts unique chemical and biological properties that are not found in simpler esters like ethyl acetate or methyl butanoate .
Eigenschaften
CAS-Nummer |
1393559-69-7 |
|---|---|
Molekularformel |
C10H12N2O3 |
Molekulargewicht |
208.21 g/mol |
IUPAC-Name |
ethyl 2-(6-amino-5-formylpyridin-3-yl)acetate |
InChI |
InChI=1S/C10H12N2O3/c1-2-15-9(14)4-7-3-8(6-13)10(11)12-5-7/h3,5-6H,2,4H2,1H3,(H2,11,12) |
InChI-Schlüssel |
AHJJSFWYFRYWQU-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC1=CC(=C(N=C1)N)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



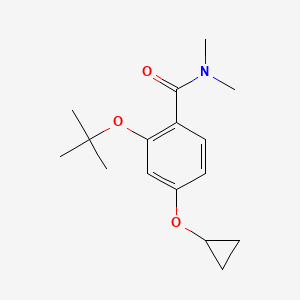

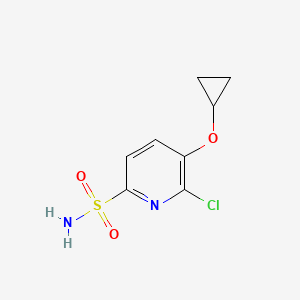
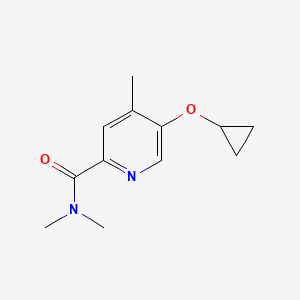
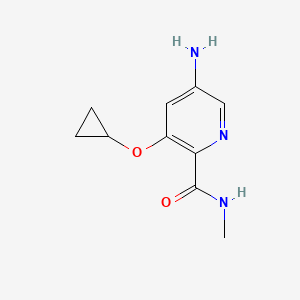
![[4-Chloro-2-(trifluoromethyl)pyridin-3-YL]methylamine](/img/structure/B14835620.png)



